molecular formula C24H24ClN3O4S B2431277 N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride CAS No. 1217092-72-2

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride

Cat. No.: B2431277
CAS No.: 1217092-72-2
M. Wt: 485.98
InChI Key: GUCLIZYDVRWCMG-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring system fused to a chromene ring, and a morpholine moiety. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including medicinal chemistry, biology, and materials science.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S.ClH/c1-16-5-4-8-20-21(16)25-24(32-20)27(10-9-26-11-13-30-14-12-26)23(29)18-15-31-19-7-3-2-6-17(19)22(18)28;/h4-5,8,15,17,19H,2-3,6-7,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTRGMUJEVRHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=COC5CCCCC5C4=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, where 2-aminothiophenol is reacted with an appropriate aldehyde or ketone in the presence of a base to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The chromene ring can be oxidized to form quinone derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or bromine (Br2).

Major Products Formed:
  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines.

  • Substitution: : Nitrobenzothiazoles or halogenated benzothiazoles.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: : It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.

  • Biology: : The compound can be used as a molecular probe in biological studies to understand cellular processes.

  • Materials Science: : Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the benzothiazole and chromene rings. Similar compounds include other benzothiazole derivatives, which may lack the chromene moiety or have different substituents on the benzothiazole ring. These differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

  • N-(4-methyl-1,3-benzothiazol-2-yl)phenylbutanamide

  • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide

  • 6-methyl-1,3-benzothiazole derivatives

Biological Activity

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Chemical Formula: C15H17N3O3S
Molecular Weight: 319.38 g/mol
IUPAC Name: this compound

Structural Features

The structural features of this compound include:

  • Benzothiazole moiety: Known for its diverse biological activities.
  • Morpholine ring: Contributes to the compound's solubility and bioavailability.
  • Chromene scaffold: Associated with various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Tubulin Polymerization: Similar to other chromene derivatives, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation: Studies indicate that the compound activates caspases, which are crucial for the execution phase of apoptosis .

Table 1: Anticancer Activity Data

StudyCell LineIC50 (µM)Mechanism
T47D2Tubulin Inhibition
MES-SA/DX511Caspase Activation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anti-inflammatory Properties

Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory processes.

Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptotic cells within the tumor tissue.

Study 2: Antimicrobial Assessment

In vitro studies assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent activity, suggesting its potential as a therapeutic agent for bacterial infections.

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